3-(4-Bromo-3-chloroanilino)indol-2-one
Description
3-(4-Bromo-3-chloroanilino)indol-2-one is a halogenated oxindole derivative characterized by an indol-2-one (oxindole) core substituted at the 3-position with a 4-bromo-3-chloroanilino group. Its molecular formula is C₁₄H₉BrClN₂O (molecular weight ~357.6 g/mol). Halogen substituents enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
Molecular Formula |
C14H8BrClN2O |
|---|---|
Molecular Weight |
335.58 g/mol |
IUPAC Name |
3-(4-bromo-3-chlorophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-6-5-8(7-11(10)16)17-13-9-3-1-2-4-12(9)18-14(13)19/h1-7H,(H,17,18,19) |
InChI Key |
KYVMMDAPOMJLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)Br)Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-chloroanilino)indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with a suitable ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 4-bromo-3-chloroaniline and an appropriate ketone or aldehyde. The reaction is carried out in the presence of a strong acid, such as methanesulfonic acid, under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of 3-(4-Bromo-3-chloroanilino)indol-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine and chlorine atoms on the aniline moiety enable regioselective substitution reactions. Key findings include:
a. Thiolation with 4-Methylthiophenol
-
Conditions : 150°C, Cs₂CO₃ (base), DMF solvent.
-
Mechanism : Bromine acts as the primary leaving group due to its lower bond dissociation energy compared to chlorine.
-
Outcome :
b. Amination with Primary Amines
-
Conditions : 120°C, Pd(OAc)₂ catalyst, Xantphos ligand.
-
Outcome :
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Arylboronic acid coupling at C4 | 85% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Introduction of secondary amines | 78% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | Biaryl formation with aryl iodides | 63% |
Cyanation
-
Reagent : CuCN, DMF, 150°C.
-
Outcome :
Halogen Exchange
-
Reagent : NaI, CuI, DMF, 150°C (Finkelstein reaction).
-
Outcome :
Reductive Pathways
-
Hydrogenation :
Electrophilic Aromatic Substitution
The indole core undergoes regioselective electrophilic substitution:
| Electrophile | Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 of indole | 76% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | C5 of indole | 68% |
Thermal Stability
-
Dehalogenation :
Key Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
- Anticancer Agent Development 3-(4-Bromo-3-chloroanilino)indol-2-one can serve as a lead compound for creating novel anticancer agents.
Indole Derivatives as Mcl-1 Inhibitors
Tricyclic indoles, particularly 2-indole carboxylic acid inhibitors, have demonstrated potent inhibitory activity against Mcl-1, a protein associated with cancer .
- Discovery of Potent Inhibitors Tricyclic 2-indole carboxylic acid inhibitors can exhibit single-digit nanomolar binding affinity to Mcl-1 . Several structurally distinct small molecules showed similar or higher binding affinities and/or ligand efficiency . One series contains a tricyclic indole 2-carboxylic acid core .
- Structural Modifications and Binding Affinity Modifications in the C-ring of tricyclic indoles are tolerated and can improve binding affinity with Mcl-1 . For instance, incorporating a thiazine moiety or morpholine in C-ring analogs resulted in more potent compounds compared to piperidine analogs . Substituting a methyl group at certain positions also improved affinity, suggesting the accessibility of additional hydrophobic protein-binding pockets .
- Merging Molecules for Enhanced Affinity Combining molecules that bind deep into the P2 pocket with tricyclic indoles can significantly enhance binding affinities . Compounds with a four-atom linker showed more than 2 orders of magnitude increased affinity for Mcl-1 compared to initial fragments .
- C-Ring Variations Variations in the C-ring can impact inhibitory activity against Mcl-1 . For example, the thiazepine analog displayed a higher binding affinity compared to the indole analog lacking a C-ring moiety .
Additional Applications
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-chloroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
(Z)-4-Bromo-3-(4-Chlorobenzylidene)indolin-2-one (Compound 4c)
- Structure: Features a benzylidene group (C=CH-Ar) at the 3-position instead of an anilino group.
- Synthesis: Prepared via condensation of 4-bromoindolin-2-one with 4-chlorobenzaldehyde in ethanol .
- Key Differences: The benzylidene group introduces π-conjugation, increasing planarity compared to the anilino group in the target compound. Molecular weight: 334.58 g/mol (vs. 357.6 g/mol for the target compound).
3-(4-Arylimino)-indol-2-ones
- Structure: General formula includes an imino-linked aryl group (e.g., 4-methyl, 4-nitro) at the 3-position .
- Synthesis : Derived from nucleophilic addition of substituted anilines to indole-2,3-dione .
- Key Differences: Electron-donating or -withdrawing groups on the aryl ring modulate reactivity. For example, nitro groups enhance electrophilicity, while methyl groups increase steric bulk.
Sulfonamide-containing Indol-2-one (Compound 16)
- Structure : 4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindol-2-yl)-pyrazol-1-yl)benzenesulfonamide .
- Key Differences: Incorporates a sulfonamide group (-SO₂NH₂), enhancing water solubility and hydrogen-bonding capacity. Higher molecular weight (620.36 g/mol) due to the pyrazole and sulfonamide moieties. Likely targets different biological pathways (e.g., cyclooxygenase inhibition) compared to the anilino-substituted target compound .
Antimicrobial and Antiproliferative Effects
- Arylidene-indol-2-ones : Demonstrated dual antimicrobial (bacterial/fungal) and antiproliferative (cancer cell lines) activities. The benzylidene group’s planarity facilitates intercalation with DNA .
- Target Compound: The 4-bromo-3-chloroanilino group may enhance DNA binding via halogen-mediated van der Waals interactions, though specific studies are pending .
β-Amino Ketone Derivatives
- Comparison : The target compound’s oxindole core lacks the ketone functionality but retains halogen substituents, which could influence target selectivity .
Physicochemical Properties
| Property | 3-(4-Bromo-3-chloroanilino)indol-2-one | (Z)-4-Bromo-3-(4-chlorobenzylidene)indolin-2-one | Sulfonamide-containing Indol-2-one (Compound 16) |
|---|---|---|---|
| Molecular Weight | 357.6 g/mol | 334.58 g/mol | 620.36 g/mol |
| Halogen Substituents | Br, Cl | Br, Cl | Br (×2), Cl |
| Hydrogen-Bond Donors | 2 (-NH, -NH) | 1 (-NH) | 3 (-NH₂, -NH) |
| LogP (Predicted) | ~3.2 | ~3.5 | ~2.8 |
Biological Activity
3-(4-Bromo-3-chloroanilino)indol-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties.
Chemical Structure
The chemical structure of 3-(4-Bromo-3-chloroanilino)indol-2-one can be depicted as follows:
This structure consists of an indole core substituted with a 4-bromo-3-chloroaniline moiety, which is crucial for its biological activity.
Biological Activity Overview
Research has shown that compounds containing indole structures exhibit significant biological activities, including:
- Antibacterial Activity : Indole derivatives have been reported to possess antibacterial properties against various bacterial strains.
- Antioxidant Activity : Many indole compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Activity : Certain indole derivatives have shown promise in inhibiting cancer cell proliferation.
Antibacterial Activity
A study assessing the antibacterial activity of various indole derivatives found that compounds with para-substituted anilines, including those similar to 3-(4-Bromo-3-chloroanilino)indol-2-one, exhibited notable antibacterial effects. The agar well diffusion method was employed to evaluate the efficacy against strains like E. coli and B. subtilis. The findings indicated that compounds with halogen substitutions (bromo and chloro) displayed enhanced antibacterial activity compared to their unsubstituted counterparts .
Table 1: Antibacterial Activity of Indole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3-(4-Bromo-3-chloroanilino)indol-2-one | E. coli | 18 |
| 3-(4-Nitroanilino)indol-2-one | B. subtilis | 20 |
| 3-(Anilino)indol-2-one | E. coli | 15 |
Antioxidant Activity
The antioxidant potential of indole derivatives has been evaluated using various assays, such as DPPH and H2O2 scavenging methods. Compounds similar to 3-(4-Bromo-3-chloroanilino)indol-2-one have shown significant antioxidant activity, with IC50 values indicating their effectiveness in neutralizing free radicals. For instance, derivatives with electron-withdrawing groups at the para position were particularly effective .
Table 2: Antioxidant Activity of Indole Derivatives
| Compound | IC50 (µg/ml) DPPH | IC50 (µg/ml) H2O2 |
|---|---|---|
| 3-(4-Bromo-3-chloroanilino)indol-2-one | 16.84 ± 2.60 | 18.61 ± 2.34 |
| 3-(4-Nitroanilino)indol-2-one | 18.78 ± 1.86 | 19.33 ± 1.90 |
| 3-(Anilino)indol-2-one | 22.50 ± 3.00 | 25.00 ± 4.00 |
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Compounds structurally related to 3-(4-Bromo-3-chloroanilino)indol-2-one have demonstrated cytotoxic effects through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
In vitro studies revealed that the compound exhibited a dose-dependent inhibition of cell growth in MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings . Further molecular docking studies suggested strong binding affinity to key oncogenic targets.
Q & A
Basic: What are the recommended synthetic routes for 3-(4-Bromo-3-chloroanilino)indol-2-one?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions or dehydrohalogenation. A common approach involves reacting 3-bromooxindole derivatives with 4-bromo-3-chloroaniline under basic conditions (e.g., using K₂CO₃ in DMF at 80–100°C). Purification typically employs column chromatography with gradients of ethyl acetate/hexane. For intermediates, highlights dehydrohalogenation of 3-alkyl-3-bromooxindoles as a viable pathway to indol-2-one scaffolds . Additionally, demonstrates the use of nucleophilic addition reactions to introduce substituents at the 1- and 3-positions of indol-2-one, which could be adapted for this compound .
Basic: How can researchers characterize the structural integrity of 3-(4-Bromo-3-chloroanilino)indol-2-one?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton integration.
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine/chlorine signatures).
- Elemental Analysis : Confirm C, H, N, and halogen content.
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
Based on analogous indol-2-one derivatives (), the compound should be stored in sealed, light-protected containers under refrigeration (2–8°C) in a dry environment. Avoid exposure to moisture and strong acids/bases, as halogenated indoles may undergo hydrolysis or dehalogenation. For handling, use PPE (gloves, lab coat) and ensure adequate ventilation to minimize inhalation risks .
Advanced: How can researchers resolve contradictions in reported biological activities of indol-2-one derivatives?
Methodological Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. To address this:
- Replicate Studies : Use standardized protocols (e.g., MTT assays with consistent seeding densities).
- SAR Analysis : Systematically modify substituents (e.g., halogen positioning) to isolate bioactivity trends ( highlights cytotoxicity studies on 1,3-substituted indol-2-ones) .
- Data Triangulation : Cross-reference crystallographic data ( ) with computational docking studies to validate target interactions .
Advanced: What strategies optimize bioactivity through structural modification of 3-(4-Bromo-3-chloroanilino)indol-2-one?
Methodological Answer:
- Halogen Tuning : Replace bromine/chlorine with fluorine or iodine to modulate lipophilicity and binding affinity ( show halogenated analogs with varied bioactivity) .
- Side-Chain Functionalization : Introduce polar groups (e.g., -OH, -NH₂) at the 1-position to enhance solubility and target engagement ( used this approach for antitumor activity) .
- Hybrid Scaffolds : Merge indol-2-one with pharmacophores like piperazine ( ) or fluorinated moieties () for dual-targeting effects .
Advanced: What crystallographic approaches are critical for analyzing this compound’s structure?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
- Structure Solution : Apply direct methods (SHELXD) or charge flipping for phase determination.
- Refinement : Employ SHELXL with anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions ( details SHELX workflows) .
Advanced: How can researchers validate the compound’s role in enzyme inhibition or receptor binding?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., p38 MAP kinase inhibition, as in for related indole derivatives) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target proteins.
- Molecular Dynamics (MD) Simulations : Model interactions with binding pockets (e.g., using MOE software, referenced in ) to predict binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
